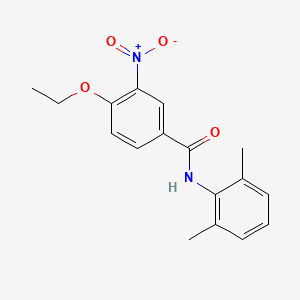
ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a chemical compound with the molecular formula C13H12ClNO3 . It is related to Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate, which has been studied for its crystal structure .
Molecular Structure Analysis
The molecular structure of ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate involves a quinoline ring, which is a heterocyclic aromatic organic compound. It is related to compounds where the benzene and thiazole rings are oriented at a dihedral angle of 1.25° . Intramolecular C-H⋯O and C-H⋯Cl interactions result in the formation of two five-membered rings which both adopt envelope conformations .
Physical And Chemical Properties Analysis
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate has a molecular formula of C13H12ClNO3 and an average mass of 265.692 Da . More detailed physical and chemical properties are not available in the literature I retrieved.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a valuable precursor in the synthesis of various heterocyclic compounds. These heterocycles are crucial in the development of new pharmaceuticals due to their biological and pharmacological activities . The compound’s reactivity allows for the creation of four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.
Antibacterial and Antifungal Applications
The derivatives of ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate have shown promising antibacterial and antifungal activities. This makes them significant in the search for new antimicrobial agents, especially in a time when antibiotic resistance is a growing concern .
Development of Anti-Malarial Drugs
Quinoline derivatives have a history of being used in anti-malarial drugs. Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate could be utilized in the synthesis of novel quinoline-based anti-malarial agents, potentially offering new treatments against resistant strains of malaria .
Synthesis of α-Keto Esters
This compound can be employed in the synthesis of α-keto esters. α-Keto esters are important intermediates in organic synthesis and can lead to the production of various amino acids and other biologically active molecules .
Creation of Functionalized Pyrrolin-2-ones
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is instrumental in the creation of functionalized pyrrolin-2-ones. These compounds have diverse applications, including as building blocks for more complex molecules and in medicinal chemistry .
Friedel–Crafts Acylation Reactions
The compound is also useful in Friedel–Crafts acylation reactions to produce substituted arylglyoxylic acids. These acids have various applications in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Ethyl (4-chloro-2-oxo-1,2-dihydro-3-quinolinyl)acetate is a complex organic compound with potential biological activity. The primary target of this compound is NAD(P)H: quinone oxidoreductase 1 . This enzyme plays a crucial role in the detoxification and elimination of reactive quinones in the body.
properties
IUPAC Name |
ethyl 2-(4-chloro-2-oxo-1H-quinolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-18-11(16)7-9-12(14)8-5-3-4-6-10(8)15-13(9)17/h3-6H,2,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJGJCAHICBBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2NC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)

![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)






![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
